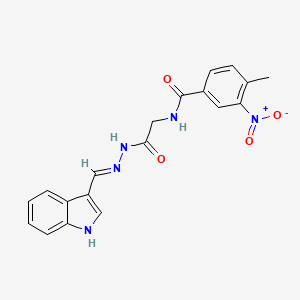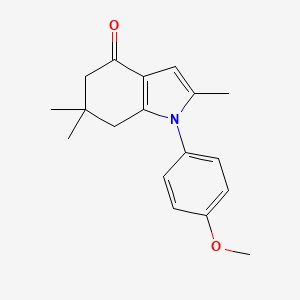![molecular formula C24H18N2OS B2823595 2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one CAS No. 812685-73-7](/img/structure/B2823595.png)
2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazo[2,1-b][1,3]thiazine core, which is a fused heterocyclic system containing nitrogen and sulfur atoms. The presence of three phenyl groups attached to the core structure enhances its chemical stability and reactivity, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thioamide and an α-haloketone, the reaction proceeds through nucleophilic substitution and cyclization steps to form the desired imidazo[2,1-b][1,3]thiazine ring system. The reaction conditions often require the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may involve catalysts like triethylamine or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the final product from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the imidazo[2,1-b][1,3]thiazine ring or the phenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the phenyl rings or the heterocyclic core, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one stands out due to its unique combination of phenyl groups and the imidazo[2,1-b][1,3]thiazine core. Similar compounds include:
Imidazo[2,1-b][1,3]thiazines: These compounds share the same core structure but may have different substituents, affecting their reactivity and applications.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic systems, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2,3,7-triphenyl-6,7-dihydroimidazo[2,1-b][1,3]thiazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2OS/c27-21-16-20(17-10-4-1-5-11-17)28-24-25-22(18-12-6-2-7-13-18)23(26(21)24)19-14-8-3-9-15-19/h1-15,20H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKJROZNDJZXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC(=C(N2C1=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823515.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2823516.png)
![11-phenyl-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2823517.png)
![3-({[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]methyl}(ethyl)amino)propanoic acid hydrochloride](/img/structure/B2823518.png)



![6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2823529.png)
![5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2823530.png)

![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823532.png)
![(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2823533.png)

